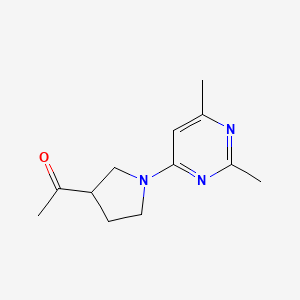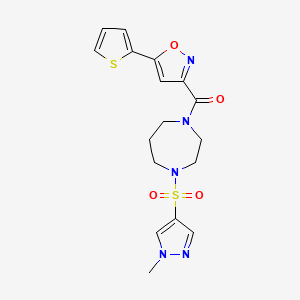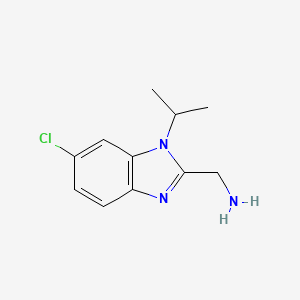
1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone, also known as DMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience.
科学的研究の応用
Biological Monitoring and Exposure Assessment
Biological Monitoring of Exposure to Pirimicarb
This study discusses the metabolism of pirimicarb, a compound with a dimethylpyrimidinyl group, highlighting its biotransformation in mammals and detection in human urine. Such research is crucial for assessing exposure to chemicals and understanding their metabolic pathways in humans (Hardt, Appl, & Angerer, 1999).
Carcinogenicity and Metabolism Studies
Human Exposure to Carcinogenic Heterocyclic Amines
This paper provides an overview of heterocyclic amines (HCAs), potent mutagens/carcinogens, and their presence in cooked meat. It underscores the importance of understanding the metabolism of such compounds to evaluate their carcinogenic potential in humans, which could inform safety guidelines and dietary recommendations (Nagao, Wakabayashi, Ushijima, Toyota, Totsuka, & Sugimura, 1996).
Environmental and Occupational Health
Environmental Exposure to Pesticides
This research investigates the exposure of preschool children to organophosphorus and pyrethroid pesticides, demonstrating the significance of environmental monitoring and the potential health impacts of such compounds. It highlights the need for careful use and regulation of chemicals in agricultural and domestic settings to protect vulnerable populations (Babina, Dollard, Pilotto, & Edwards, 2012).
Metabolic and Pharmacokinetic Profiling
Metabolism and Pharmacokinetics of BIIB021
This study explores the metabolic pathways and excretion profiles of BIIB021, an HSP90 inhibitor with potential antitumor activity. It details the comprehensive analysis of metabolites and pharmacokinetic data, contributing to our understanding of drug metabolism and guiding therapeutic use (Shilling et al., 2010).
特性
IUPAC Name |
1-[1-(2,6-dimethylpyrimidin-4-yl)pyrrolidin-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8-6-12(14-10(3)13-8)15-5-4-11(7-15)9(2)16/h6,11H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXBSCQMPULQRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCC(C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2,6-Dimethylpyrimidin-4-yl)pyrrolidin-3-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![methyl 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2690875.png)
![10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione](/img/structure/B2690876.png)

![(1R,2S)-2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)cyclopropanecarboxylic acid](/img/structure/B2690878.png)


![4-[6-(Trifluoromethyl)pyridin-2-yl]thiomorpholine](/img/structure/B2690887.png)

![5-(4-Methoxy-3-methylphenyl)sulfonyl-2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2690893.png)
